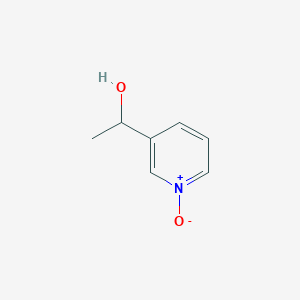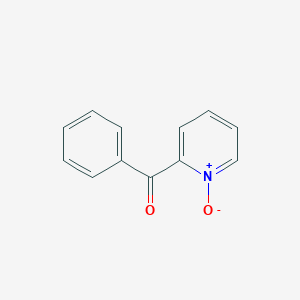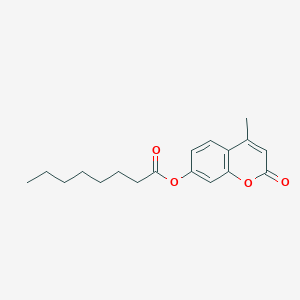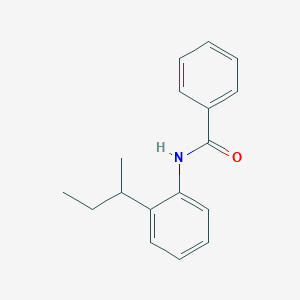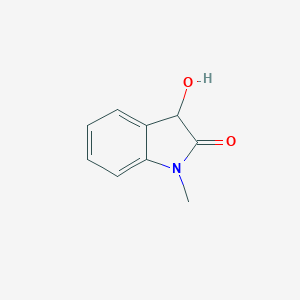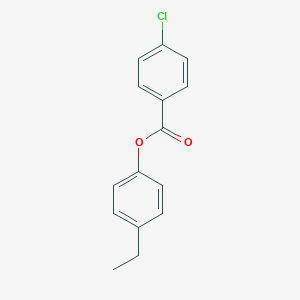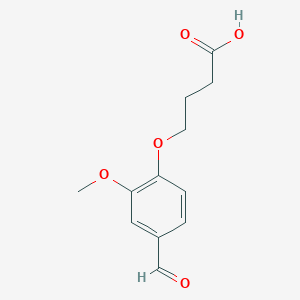
4-(4-Formyl-2-methoxyphenoxy)butanoic acid
Overview
Description
4-(4-Formyl-2-methoxyphenoxy)butanoic acid, also known as FMBA, is a chemical compound that has gained attention in the scientific community due to its unique physical and chemical properties. It has a molecular weight of 238.24 .
Synthesis Analysis
The synthesis of 4-(4-Formyl-2-methoxyphenoxy)butanoic acid can be achieved through the following steps: a) Under alkaline conditions, p-hydroxybenzaldehyde reacts with bromobutane to form the borate of p-hydroxybenzaldehyde. b) This borate reacts with bromobutanol to produce the target compound .Molecular Structure Analysis
The molecular structure of 4-(4-Formyl-2-methoxyphenoxy)butanoic acid is represented by the formula C12H14O5 . The InChI code for this compound is 1S/C12H14O5/c1-16-11-7-10(5-4-9(11)8-13)17-6-2-3-12(14)15/h4-5,7-8H,2-3,6H2,1H3,(H,14,15) .Chemical Reactions Analysis
4-(4-Formyl-2-methoxyphenoxy)butanoic Acid can be used in the preparation of amino (benzoyl)2-furylthiazoles and related compounds as adenosine A2A receptor antagonists via either a multistep procedure or a solid phase combinatorial preparation .Physical And Chemical Properties Analysis
The compound is a yellowish powder . It has a molecular weight of 238.24 . The storage temperature is recommended to be in an inert atmosphere, between 2-8°C .Scientific Research Applications
Antimicrobial Activity : A study by Noolvi et al. (2016) demonstrated the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, showing significant antimicrobial activities against several strains of microbes (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Anti-mycobacterial Properties : Research by Yar et al. (2006) focused on the condensation of 2-(4-formyl-2-methoxyphenoxy) acetic acid with various ketones, leading to the synthesis of phenoxy acetic acid derivatives that displayed anti-mycobacterial activities against Mycobacterium tuberculosis H37 Rv (Yar, Siddiqui, & Ali, 2006).
Chemical Synthesis and Reactivity : Novakov et al. (2017) investigated the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine, leading to the formation of butyl ester of the corresponding acid, which is resistant to aminolysis (Novakov, Yablokov, Vernigora, Orlinson, Navrotskii, & Voloboev, 2017).
Synthesis of Key Intermediates : Delhaye et al. (2006) developed an organic solvent-free process for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674, by demethylating 4-(4-methoxyphenyl)butanoic acid (Delhaye, Diker, Donck, & Merschaert, 2006).
Crystal Structure Analysis : O'reilly et al. (1987) determined the crystal structures of various phenoxyalkanoic acid compounds and their metal complexes, providing insights into their stereochemistry and molecular interactions (O'reilly, Smith, Kennard, & Mak, 1987).
Safety And Hazards
The compound is classified as having acute toxicity (Categories 4 for oral, dermal, and inhalation), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity – single exposure (Category 3, targeting the respiratory system) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gear .
Future Directions
properties
IUPAC Name |
4-(4-formyl-2-methoxyphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-16-11-7-9(8-13)4-5-10(11)17-6-2-3-12(14)15/h4-5,7-8H,2-3,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFFJPNYTCCXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364912 | |
| Record name | 4-(4-formyl-2-methoxyphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Formyl-2-methoxyphenoxy)butanoic acid | |
CAS RN |
174358-69-1 | |
| Record name | 4-(4-formyl-2-methoxyphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

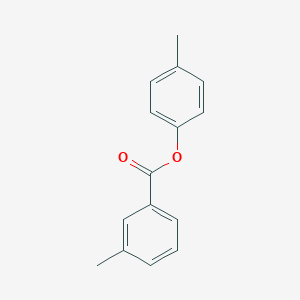
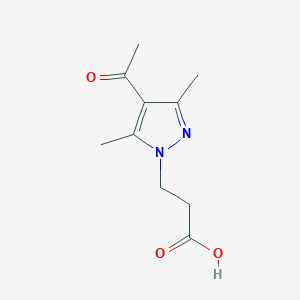
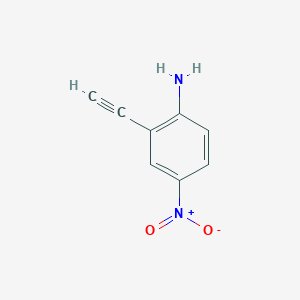
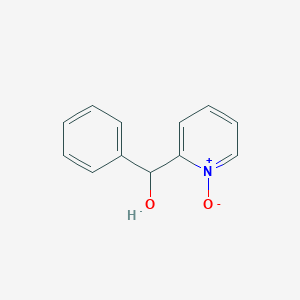
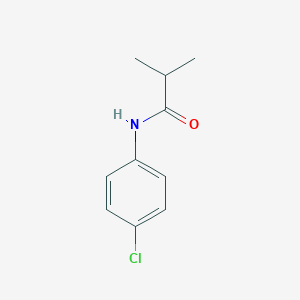
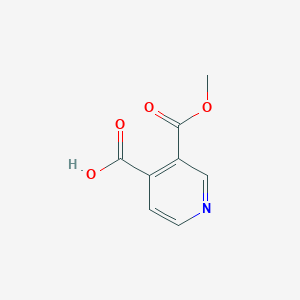
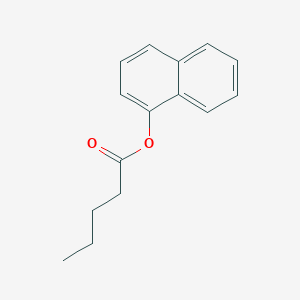
![Spiro[5.5]undecane-3-carboxylic acid](/img/structure/B184440.png)
